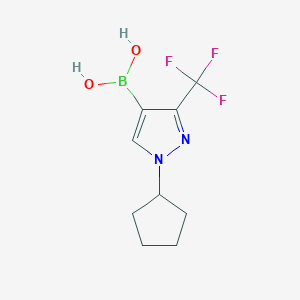
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative with the molecular formula C9H12BF3N2O2.
Mecanismo De Acción
Target of Action
The primary target of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, This compound interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from the boronic acid to a metal catalyst . The reaction conditions are generally mild and tolerant of various functional groups .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which This compound participates, is a key step in many synthetic pathways . This reaction enables the formation of carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific synthetic pathway in which it is used.
Result of Action
The molecular and cellular effects of This compound ’s action would depend on the specific context in which it is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound is typically used in Suzuki–Miyaura reactions under mild conditions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Métodos De Preparación
The synthesis of 1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Boronic Acid Formation:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Substitution Reactions: The trifluoromethyl group and boronic acid moiety can participate in various substitution reactions, leading to the formation of diverse derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, including enzyme inhibition and receptor binding studies.
Industry: Used in the development of advanced materials and as a reagent in various industrial processes
Comparación Con Compuestos Similares
1-Cyclopentyl-3-(trifluoromethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the trifluoromethyl group, which imparts unique properties to this compound.
3-(Trifluoromethyl)pyrazole: Similar in structure but without the boronic acid group, limiting its applications in cross-coupling reactions.
The presence of both the trifluoromethyl group and the boronic acid moiety makes this compound a versatile and valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
[1-cyclopentyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N2O2/c11-9(12,13)8-7(10(16)17)5-15(14-8)6-3-1-2-4-6/h5-6,16-17H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFERHZBESSKOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)(F)F)C2CCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

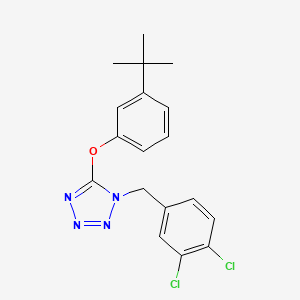
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2681547.png)
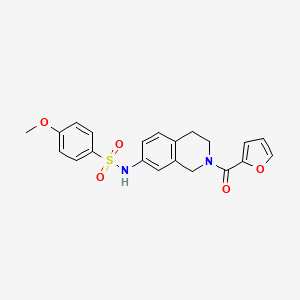
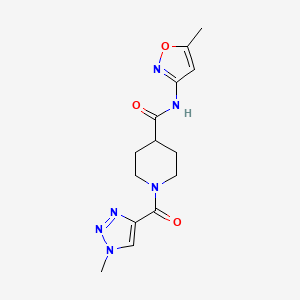
![3-(2,2-dimethoxyethyl)-5-(methylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2681552.png)
![4-[(4-Chlorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2681553.png)
![3-(2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B2681555.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2681557.png)
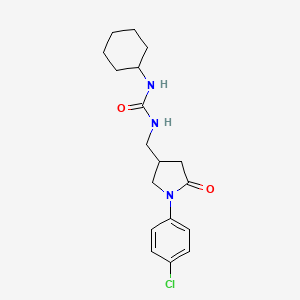
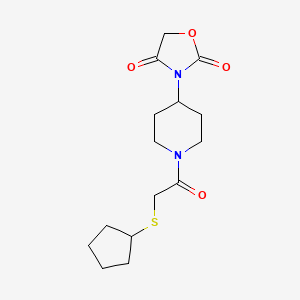
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2681561.png)
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2681565.png)
